tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1620451-40-2
VCID: VC2953408
InChI: InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)
SMILES: CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C19H26N2O6
Molecular Weight: 378.4 g/mol

tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate

CAS No.: 1620451-40-2

Cat. No.: VC2953408

Molecular Formula: C19H26N2O6

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate - 1620451-40-2

Specification

CAS No. 1620451-40-2
Molecular Formula C19H26N2O6
Molecular Weight 378.4 g/mol
IUPAC Name tert-butyl 3-[2-methoxy-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]azetidine-1-carboxylate
Standard InChI InChI=1S/C19H26N2O6/c1-19(2,3)27-18(24)21-10-14(11-21)15(16(22)25-4)20-17(23)26-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,20,23)
Standard InChI Key DWXGNGBRRBUXET-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Introduction

tert-Butyl 3-(1-(((benzyloxy)carbonyl)amino)-2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a complex organic compound that belongs to the azetidine class of molecules. This compound is notable for its structural features, which include a tert-butyl group, a benzyloxycarbonyl amino group, and a methoxy-oxoethyl moiety. It is used in various chemical syntheses and biological research applications due to its unique properties.

Key Features:

  • Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its structure.

  • Molecular Weight: Approximately 378.4 g/mol, as reported by PubChem .

  • CAS Number: 1620451-40-2 .

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Synthesis Steps:

  • Protection of the Amino Group: The benzyloxycarbonyl group is introduced to protect the amino group during synthesis.

  • Formation of the Azetidine Ring: This involves cyclization reactions to form the four-membered ring.

  • Introduction of the Methoxy-Oxoethyl Moiety: This step involves the attachment of the methoxy-oxoethyl group to the azetidine ring.

Applications in Chemical Synthesis and Biological Research

This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds. Its unique structure allows it to interact with specific biological targets, making it useful for studying enzyme mechanisms and drug development.

Biological Applications:

  • Enzyme Inhibition: It can act as a substrate or inhibitor for various enzymes, influencing their activity.

  • Drug Development: Its structural features make it a valuable intermediate in the synthesis of drugs targeting specific biological pathways.

Spectral Data:

  • NMR Spectroscopy: Used to determine the compound's structure by analyzing proton and carbon signals.

  • IR Spectroscopy: Helps identify functional groups present in the molecule.

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